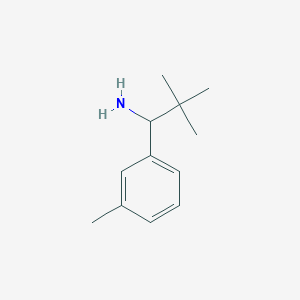

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine

Description

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is a tertiary amine characterized by a 3-methylphenyl group attached to a propan-1-amine backbone with two methyl substituents at the C2 position.

Properties

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRFBIYHHSTFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854181-07-0 | |

| Record name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nucleophilic Substitution and Hydrolysis of Nitrile Intermediates

A patented method describes the preparation of 2-methyl-1-substituted phenyl-2-propylamines, structurally related to 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine, through a multi-step process involving nitrile intermediates:

Step 1: Substituted benzyl chloride reacts with isobutyronitrile under organic base catalysis at low temperatures (-78°C to 0°C) in solvents such as tetrahydrofuran, dioxane, toluene, or hexane. This yields 2-methyl-1-substituted phenyl-2-butyronitrile.

Step 2: The nitrile intermediate undergoes base-catalyzed hydrolysis at elevated temperatures (80°C to 220°C) to form the corresponding 2-methyl-1-substituted phenyl-2-butyric acid.

Step 3: The acid intermediate is converted to the benzyl carbamate ester under appropriate conditions.

Step 4: Catalytic hydrogenation of the benzyl carbamate ester at room temperature in a solvent yields the target 2-methyl-1-substituted phenyl-2-propylamine compound.

This method allows for variation of the substituent R on the phenyl ring (including methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, and halogens), enabling synthesis of a range of derivatives.

| Step | Reaction Type | Conditions | Solvents | Product |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | -78°C to 0°C, organic base | THF, dioxane, toluene, hexane | 2-methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Base-catalyzed hydrolysis | 80°C to 220°C | Solvent (unspecified) | 2-methyl-1-substituted phenyl-2-butyric acid |

| 3 | Carbamate formation | Standard carbamate synthesis conditions | Solvent (unspecified) | Benzyl carbamate ester |

| 4 | Catalytic hydrogenation | Room temperature, catalyst present | Solvent (unspecified) | 2-methyl-1-substituted phenyl-2-propylamine |

Alkylation of Isobutyraldehyde with Benzylic Halides

An alternative approach involves the alkylation of isobutyraldehyde with benzylic halides, such as 3-methylbenzyl chloride or bromide, to form 2,2-dimethyl-3-(3-methylphenyl)propanal, a key aldehyde intermediate:

The reaction uses phase-transfer catalysis (e.g., tetrabutyl ammonium iodide) to facilitate alkylation.

Bromomethyl-substituted aryl compounds are preferred over chloromethyl analogs due to higher reactivity and selectivity.

The aldehyde product is isolated by fractional distillation after aqueous workup and solvent removal.

This aldehyde intermediate can be further transformed into the corresponding amine via reductive amination or other amination strategies.

| Parameter | Details |

|---|---|

| Starting materials | Isobutyraldehyde, 3-methylbenzyl bromide |

| Catalyst | Tetrabutyl ammonium iodide (phase transfer) |

| Solvent | THF, water |

| Reaction conditions | Moderate temperatures, aqueous base |

| Yield | Moderate (~65% for aldehyde) |

| Isolation | Fractional distillation |

Amination via Alkylation of N-Methyl Amines with Chloro- or Bromohydrins

A process related to the preparation of structurally similar amines involves reacting N-methyl-3,3-diphenylpropylamine or its salts with 1-chloro-2-methyl-2-propanol in the presence of alkali metal hydroxides or oxides:

This reaction forms 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a key intermediate for pharmaceutical compounds.

The process is conducted in organic solvents such as xylene, often at reflux temperatures.

Purification may involve filtration to remove amine hydrochloride salts and solvent removal, followed by chromatographic techniques.

Hydrogenation of N-methyl-3,3-diphenylprop-3-en-1-amine using metal catalysts in organic solvents can produce the starting amine material.

Although this method targets a related compound, the approach illustrates the utility of alkylation of amines with halohydrins under basic conditions for preparing complex amine derivatives.

| Step | Reaction | Conditions | Solvent | Product |

|---|---|---|---|---|

| 1 | Alkylation of N-methyl amine | Reflux with alkali metal hydroxide/oxide | Xylene | 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol |

| 2 | Hydrogenation of unsaturated amine | Metal catalyst, organic solvent | Organic solvent | N-methyl-3,3-diphenylpropylamine |

| 3 | Purification | Filtration, solvent removal, chromatography | - | Pure amine product |

Summary Table of Preparation Methods

Research Findings and Analysis

The nitrile-based synthetic route offers flexibility in substituent variation and is suitable for preparing a range of 2-methyl-1-substituted phenyl-2-propylamines, including this compound analogs. The method's stepwise approach allows for control over functional group transformations and yields high purity products with catalytic hydrogenation as a key step.

Alkylation of isobutyraldehyde with benzylic bromides under phase transfer catalysis provides an efficient way to access aldehyde intermediates, which can be further converted to amines. Bromomethyl derivatives show better reactivity than chloromethyl counterparts, improving selectivity and yield.

The alkylation of N-methyl amines with halohydrins in the presence of alkali metal bases is an effective strategy to synthesize complex amine derivatives. However, some methods require careful handling of reagents and purification steps, which may limit scalability.

Overall, these methods demonstrate diverse synthetic strategies involving nucleophilic substitution, hydrolysis, catalytic hydrogenation, and phase transfer catalysis, each with specific advantages depending on the desired derivative and scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted amines

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine serves as an important intermediate in organic synthesis. Its structure allows chemists to explore various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Reaction Mechanisms | Allows exploration of different chemical pathways due to its unique structure. |

Biological Studies

The compound is utilized in biological research to investigate the interactions of amines with biological systems. This includes studies on enzyme inhibition and receptor binding, which are crucial for understanding metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that this compound can interact with specific enzymes involved in metabolic processes, potentially influencing their catalytic activity. This interaction is significant for developing drugs targeting metabolic disorders.

Pharmaceutical Development

The compound has potential applications in pharmaceutical research, particularly as a precursor for developing beta-adrenergic receptor agonists used in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Beta-Adrenergic Agonists | Potential precursor for drugs targeting beta receptors. |

| Respiratory Treatments | Investigated for use in therapies for asthma and COPD. |

Industrial Applications

In industrial settings, this compound can be used to produce specialty chemicals. Its unique properties make it suitable for various chemical reactions that are valuable in manufacturing processes.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the production of various specialty chemicals due to its reactivity. |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Aromatic Substitution

a) Positional Isomers

- 2,2-Dimethyl-1-(2-methylphenyl)propan-1-amine (CID 60820527): This positional isomer features a methyl group on the ortho position of the phenyl ring instead of the meta position.

b) Heterocyclic Analogues

- 2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1152555-37-7) :

- Replaces the phenyl ring with a pyrazole heterocycle.

- Impact : The pyrazole’s nitrogen atoms introduce hydrogen-bonding capability and polarity, enhancing aqueous solubility compared to the hydrophobic phenyl analog. This structural variation is critical in drug design for improving bioavailability .

- (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride: Substitutes the phenyl ring with a methylfuran group. This compound is utilized in fluorescent probes for studying G protein-coupled receptors (e.g., CCR7) due to its balanced lipophilicity and polarity .

c) Pyridine Derivatives

- 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride (CAS 2512232-83-4) :

Functional Group Modifications

a) Halogenated Derivatives

- 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS 787585-32-4) :

b) Chain Length and Branching

- 1-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Extends the carbon chain and introduces a naphthalene group.

Physicochemical and Pharmacological Properties

Biological Activity

2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine, also known as a substituted amine, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, pharmacological properties, and the implications of its activity in various biological systems.

Chemical Structure and Properties

The compound is characterized by its unique structure, which consists of a dimethyl group and a 3-methylphenyl moiety. This configuration allows it to interact with various biological targets, influencing several biochemical pathways.

Target of Action

Current research has not definitively identified the primary targets for this compound. However, it is hypothesized that the compound interacts with receptors and enzymes similar to other amines, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.

Mode of Action

The compound may exert its effects through:

- Receptor Binding : Potential agonist or antagonist activity at neurotransmitter receptors.

- Enzyme Interaction : Modulation of enzyme activity involved in metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its therapeutic potential.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

- Cell Signaling : It may modulate pathways that affect gene expression and cellular metabolism.

- Enzyme Activity : Interactions with specific enzymes can lead to either inhibition or activation, impacting metabolic functions.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in:

- Neurological Disorders : Its ability to modulate neurotransmitter release indicates possible therapeutic applications in conditions like depression or anxiety.

- Cancer Research : Investigations into similar amines have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are optimal for preparing 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine with high enantiomeric purity?

Methodological Answer:

- Reductive Amination: Use 3-methylbenzaldehyde and 2,2-dimethylpropan-1-amine as precursors under hydrogenation conditions with palladium catalysts. Monitor reaction progress via HPLC to ensure minimal racemization .

- Chiral Resolution: Employ chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers. Validate purity via polarimetry and chiral GC-MS .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (SHELXS/SHELXD for structure solution, SHELXL for refinement) to determine absolute configuration. Ensure high-resolution data (≤ 0.8 Å) to resolve methyl group torsional angles .

- Validation: Cross-reference with computed DFT-optimized structures (e.g., Gaussian 16) to confirm bond lengths and angles .

Intermediate Research Questions

Q. What analytical techniques differentiate this compound from structurally similar amines (e.g., 2-methyl-N-(biphenyl)propan-1-amine)?

Methodological Answer:

- Mass Spectrometry (HRMS): Compare isotopic patterns and fragmentation pathways. For example, the m/z 177.1362 [M+H]+ peak is characteristic of the dimethylphenyl moiety .

- NMR Spectroscopy: Use 2D NOESY to identify spatial proximity between the aromatic proton (δ 7.2–7.4 ppm) and the methyl groups (δ 1.2–1.4 ppm) .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies: Compare reaction rates with less hindered analogs (e.g., 1-(3-methylphenyl)propan-1-amine) in SN2 reactions. Use stopped-flow UV-Vis spectroscopy to track intermediate formation .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition-state energies and steric maps using MOE or Schrödinger Suite .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for κ-opioid receptor (KOR) binding?

Methodological Answer:

- Competitive Binding Assays: Use tritiated U69,593 as a radioligand in HEK293 cells expressing human KOR. Compare IC50 values across studies, accounting for variations in membrane preparation and GTPγS coupling efficiency .

- Metabolic Stability: Pre-incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain contradictory in vivo results .

Q. How can chirality impact the compound’s interaction with monoamine transporters (e.g., SERT, NET)?

Methodological Answer:

- Enantiomer-Specific Assays: Use patch-clamp electrophysiology in transfected CHO cells to measure uptake inhibition (e.g., [3H]serotonin for SERT). The (R)-enantiomer typically shows 5–10× higher affinity due to optimal hydrophobic pocket fitting .

- Molecular Dynamics (MD): Simulate docking poses with AutoDock Vina, focusing on π-alkyl interactions between the phenyl ring and transporter residues (e.g., Phe341 in SERT) .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity (IC50 > 100 μM) while others observe significant apoptosis in neuronal cells?

Methodological Answer:

- Cell Line Variability: Test across multiple lines (e.g., SH-SY5Y vs. PC12) with standardized MTT protocols. Neuronal cells may exhibit mitochondrial vulnerability due to ROS generation from amine metabolism .

- Metabolite Screening: Use LC-MS/MS to identify cytotoxic metabolites (e.g., N-oxidized species) formed in specific cell types .

Experimental Design for Novel Applications

Q. How can this compound be integrated into fluorescent probes for GPCR imaging?

Methodological Answer:

- Click Chemistry: Functionalize the amine group with azide/alkyne tags (e.g., TAMRA-azide) via CuAAC. Validate probe specificity in CCR7-expressing lymphocytes using confocal microscopy .

- FRET-Based Assays: Pair with a fluorescently labeled ligand (e.g., FITC-CCL19) to monitor receptor conformational changes in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.